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Compound of Interest

Compound Name: Emprumapimod

Cat. No.: B10857855 Get Quote

Technical Support Center: PF-07265803
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on identifying and mitigating potential off-target

effects of PF-07265803 (formerly ARRY-371797), a potent and selective inhibitor of p38α

mitogen-activated protein kinase (MAPK).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-07265803?

PF-07265803 is a potent and selective, oral, small-molecule inhibitor of the p38α mitogen-

activated protein kinase (MAPK) pathway.[1][2] The p38 MAPK pathway is a key signaling

cascade involved in cellular responses to stress, inflammation, and apoptosis.[3]

Q2: How selective is PF-07265803?

PF-07265803 has been described as a "potent and selective" inhibitor of p38α MAPK.[1][2]

One clinical study document states that the compound "has demonstrated little to no activity

against over 210 enzymes, receptors, channels and transporters".[4] In a cellular assay

measuring p38 activity through lipopolysaccharide (LPS)-induced TNFα production in human

whole blood, ARRY-371797 (the former name of PF-07265803) demonstrated an IC50 of 0.3

nM.[4]
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Q3: Why was the clinical development of PF-07265803 discontinued?

The development of PF-07265803 for LMNA-related dilated cardiomyopathy was discontinued

because a Phase 3 clinical trial was unlikely to meet its primary endpoint for efficacy.[2]

Importantly, this decision was not based on safety concerns.[2]

Q4: What are the known downstream effects of p38α MAPK inhibition?

Inhibition of p38α MAPK can modulate the production of pro-inflammatory cytokines such as

TNF-α and IL-1β.[5] The p38 MAPK pathway is also involved in regulating transcription factors

and other protein kinases, influencing processes like cell differentiation and apoptosis.[3]

Troubleshooting Guide: Investigating Off-Target
Effects
This guide provides a question-and-answer format to address specific issues researchers might

encounter when characterizing the selectivity of PF-07265803.

Q1: I'm observing an unexpected phenotype in my cellular assay that doesn't seem to be

related to p38α inhibition. How can I determine if this is an off-target effect of PF-07265803?

Answer: First, confirm the on-target activity in your system by measuring the phosphorylation

of a known p38α substrate (e.g., MAPKAPK2). If on-target inhibition is confirmed, you can

investigate potential off-targets through several methods:

Kinome Profiling: Perform a broad kinase screen (kinome scan) to identify other kinases

that are inhibited by PF-07265803 at the concentration you are using.

Phenotypic Rescue: Use a structurally distinct p38α inhibitor to see if it recapitulates the

same phenotype. If it does not, this suggests an off-target effect of PF-07265803.

Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the

suspected off-target kinase and see if this phenocopies the effect of PF-07265803.

Q2: My in vitro kinase assay shows inhibition of a potential off-target kinase, but I'm not seeing

a corresponding effect in my cellular experiments. What could be the reason?
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Answer: Discrepancies between in vitro and cellular results are common and can be due to

several factors:

Cellular Permeability: PF-07265803 may not efficiently reach the intracellular

concentration required to inhibit the off-target kinase.

ATP Concentration: In vitro kinase assays are often performed at ATP concentrations near

the Km of the enzyme, whereas intracellular ATP levels are much higher. An ATP-

competitive inhibitor like PF-07265803 may be less effective at inhibiting the off-target in a

cellular environment.

Cellular Context: The off-target kinase may not be active or expressed at significant levels

in your specific cell type or under your experimental conditions.

Q3: I don't have access to large-scale kinome profiling. What is a cost-effective way to assess

the selectivity of PF-07265803?

Answer: A tiered approach can be efficient. Start by testing PF-07265803 at a single, high

concentration (e.g., 1 µM) against a small, focused panel of kinases that are structurally

related to p38α or are known to be common off-targets for kinase inhibitors. If you observe

significant inhibition of any of these kinases, you can then perform a full dose-response

curve to determine the IC50 value.[3]

Q4: How can I mitigate potential off-target effects in my experiments?

Answer:

Use the Lowest Effective Concentration: Titrate PF-07265803 to the lowest concentration

that gives you maximal inhibition of p38α to minimize engagement with lower-affinity off-

targets.

Use Multiple Inhibitors: Confirm your findings with a structurally and mechanistically

distinct p38α inhibitor.

Employ Genetic Approaches: Use genetic methods (siRNA, CRISPR) to validate that the

observed phenotype is a direct result of p38α inhibition and not an off-target effect.
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Quantitative Data Summary
While specific quantitative data from a comprehensive kinome scan of PF-07265803 is not

publicly available, the following table provides a template for researchers to summarize their

own experimental findings. It is recommended to test a panel of kinases, particularly those with

high homology to p38α.

Kinase Target IC50 (nM)
Percent Inhibition
@ 1µM

Assay Type

p38α (MAPK14) e.g., 8.2 e.g., >95% Biochemical

p38β (MAPK11)

p38γ (MAPK12)

p38δ (MAPK13)

JNK1

JNK2

JNK3

ERK1

ERK2

[Other kinases]

Note: The IC50 value for p38α is based on a reported in vitro enzyme study for ARRY-371797.

Researchers should determine this value under their own experimental conditions.

Experimental Protocols
Protocol 1: In Vitro p38α Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 of PF-07265803 against

p38α kinase activity.

Materials:
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Recombinant active p38α kinase

Kinase substrate (e.g., ATF2)

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]

ATP

PF-07265803

ADP-Glo™ Kinase Assay kit or similar detection reagent

384-well plates

Procedure:

Prepare a serial dilution of PF-07265803 in kinase buffer.

In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle control (e.g., 5% DMSO).[6]

Add 2 µL of p38α kinase to each well.

Add 2 µL of a substrate/ATP mixture to each well to initiate the reaction.[6]

Incubate the plate at room temperature for 60 minutes.[6]

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[6]

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[6]

Measure luminescence using a plate reader.

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control

and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Kinome Profiling Workflow
This protocol outlines a general workflow for assessing the selectivity of PF-07265803 across a

broad panel of kinases.
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Workflow:

Primary Screen: Screen PF-07265803 at a single, high concentration (e.g., 1 µM) against a

large panel of purified kinases. This provides an initial overview of potential off-target

interactions.

Hit Identification: Identify "hits" from the primary screen, which are kinases that show a

significant level of inhibition (e.g., >70%) at the screening concentration.[3]

Dose-Response Analysis: For each hit identified, perform a full dose-response experiment by

testing a range of PF-07265803 concentrations to determine the IC50 value.

Selectivity Analysis: Compare the IC50 value for the on-target kinase (p38α) to the IC50

values for the off-target kinases to determine the selectivity profile.
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Caption: The p38 MAPK signaling pathway and the inhibitory action of PF-07265803.
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Caption: A streamlined workflow for identifying and characterizing off-target kinase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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